1-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide
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Overview
Description
Starting Materials: 1-phenyl-3-(2-thienyl)-1H-pyrazole and tetrahydro-2H-pyran-4-ylmethyl chloride.
Reaction Conditions: Base (e.g., potassium carbonate) in an aprotic solvent like DMF.
Product: 1-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2-thienyl)-1H-pyrazole.
Carboxamide Formation:
Starting Materials: The intermediate from the previous step and an appropriate carboxylic acid derivative.
Reaction Conditions: Coupling reagents such as EDCI or DCC in the presence of a base.
Product: 1-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide.
Industrial Production Methods: Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Pyrazole Core:
Starting Materials: Hydrazine and an appropriate 1,3-diketone.
Reaction Conditions: Reflux in ethanol or another suitable solvent.
Product: 1-phenyl-3-(2-thienyl)-1H-pyrazole.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 1-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2-thienylsulfonyl)-1H-pyrazole-5-carboxamide.
Reduction: 1-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2-thienyl)-1H-pyrazole-5-amine.
Substitution: 1-(4-nitrophenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biological Probes: Used in the development of probes for studying biological pathways.
Industry:
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
1-Phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide: Lacks the tetrahydropyran group.
1-Phenyl-N-(methyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide: Lacks the tetrahydropyran group and has a simpler N-substitution.
Uniqueness: 1-Phenyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2-thienyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the tetrahydropyran group, which can impart distinct steric and electronic properties, potentially enhancing its activity and selectivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c24-20(21-14-15-8-10-25-11-9-15)18-13-17(19-7-4-12-26-19)22-23(18)16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2,(H,21,24) |
InChI Key |
AJWZUMVIYAEGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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